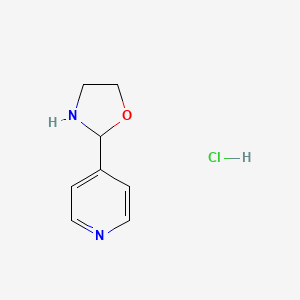

2-(Pyridin-4-yl)oxazolidine hydrochloride

Description

Properties

Molecular Formula |

C8H11ClN2O |

|---|---|

Molecular Weight |

186.64 g/mol |

IUPAC Name |

2-pyridin-4-yl-1,3-oxazolidine;hydrochloride |

InChI |

InChI=1S/C8H10N2O.ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;/h1-4,8,10H,5-6H2;1H |

InChI Key |

VLJGGLSJMGCESS-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(N1)C2=CC=NC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)oxazolidine hydrochloride typically involves the reaction of 1,2-amino alcohols with pyridine derivatives. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids to form N-propargyloxazolidines . Another method involves transition metal-catalyzed cascade reactions and extended one-pot asymmetric azaelectrocyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions using readily available starting materials such as 1,2-amino alcohols and pyridine derivatives. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)oxazolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazolidinones.

Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts.

Major Products

The major products formed from these reactions include oxazolidinones, reduced oxazolidine derivatives, and substituted pyridine compounds.

Scientific Research Applications

Antibacterial Activity

One of the most prominent applications of 2-(Pyridin-4-yl)oxazolidine hydrochloride is its antibacterial activity . Recent studies have shown that derivatives of oxazolidine compounds exhibit significant inhibitory effects against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Research Findings:

- A study demonstrated that certain oxazolidinone derivatives exhibited strong antibacterial properties comparable to linezolid, a well-known antibiotic. These compounds were evaluated through in vitro tests, which included bacteriostatic activity and biofilm formation inhibition .

- The mechanism of action was investigated using molecular docking studies, revealing that these compounds could effectively bind to bacterial ribosomes, thereby inhibiting protein synthesis .

Cancer Treatment

Another critical application of this compound is its potential use in cancer therapy . Research has indicated that oxazolidine derivatives can act as inhibitors of mutant isocitrate dehydrogenase (IDH), which is implicated in various cancers.

Case Studies:

- Patents have been filed detailing the use of oxazolidinone compounds as inhibitors for mutant IDH proteins associated with gliomas and other malignancies. These compounds have shown promise in preclinical models, suggesting their utility in treating specific types of cancer .

- The therapeutic efficacy was evaluated in various cancer cell lines, demonstrating that these compounds could induce apoptosis and inhibit tumor growth .

Metabolic Studies

The compound also finds applications in metabolic studies , particularly involving isotope-labeled variants for tracking metabolic pathways.

Applications:

- Isotope-labeled this compound can be used to study metabolic processes in cells, providing insights into drug metabolism and pharmacokinetics .

- Such studies are crucial for understanding the pharmacological profiles of new drugs and their interactions within biological systems.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties.

Key Insights:

- Modifications to the oxazolidine structure can significantly enhance antibacterial activity and reduce resistance development. For instance, varying the substituents on the pyridine ring has been shown to affect binding affinity and biological efficacy .

| Compound | Activity | Notes |

|---|---|---|

| This compound | Strong against MRSA | Comparable to linezolid |

| Modified derivative A | Enhanced activity | Better biofilm inhibition |

| Modified derivative B | Reduced resistance | Effective against resistant strains |

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)oxazolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The table below summarizes key structural and functional distinctions between 2-(Pyridin-4-yl)oxazolidine hydrochloride and related compounds:

Key Observations:

- Heterocycle Reactivity: The oxazolidine core in the target compound is saturated, conferring conformational flexibility, whereas thiazole (in ) and oxazole (in ) are aromatic, enhancing planarity and electronic conjugation.

- Substituent Position: Pyridine substitution at the 4-position (vs.

- Functional Groups : The carbaldehyde group in ’s thiazole derivative enables nucleophilic reactions, while the methanamine group in ’s oxazole derivative may facilitate salt formation or coordination chemistry .

Pharmacological and Industrial Relevance

2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde Hydrochloride

- Applications : Widely used in drug discovery for neurological and metabolic disorders. Its thiazole-pyridine scaffold is leveraged to design kinase inhibitors or antimicrobial agents.

- Advantages Over Oxazolidine : The aromatic thiazole enhances metabolic stability and target engagement compared to saturated oxazolidine.

3-(Piperidin-4-yl)oxazolidin-2-one Hydrochloride

- Safety Profile : Requires stringent handling due to uncharacterized hazards. The lactam group may confer hydrolytic instability under acidic conditions.

(2-(Pyridin-3-yl)oxazol-4-yl)methanamine Hydrochloride

- Industrial Use : Marketed as an intermediate, though specific applications are undisclosed. The oxazole core’s aromaticity may favor materials science applications (e.g., conductive polymers).

Biological Activity

2-(Pyridin-4-yl)oxazolidine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features an oxazolidine ring and a pyridine moiety, which contribute to its unique chemical properties and biological effects. The following sections detail the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Oxazolidine Ring : A five-membered ring containing one nitrogen and one oxygen atom.

- Pyridine Moiety : A six-membered aromatic ring containing one nitrogen atom at position 1.

This structural arrangement allows the compound to exhibit diverse chemical reactivity and biological activity.

Antiviral Activity

Research indicates that compounds similar to this compound have shown potential antiviral properties, particularly against HIV. The presence of the pyridine ring enhances the compound's ability to interact with viral targets, suggesting possible applications in antiviral drug development.

Antibacterial Properties

Oxazolidinone derivatives, including this compound, have been studied for their antibacterial activities. Compounds in this class are known to inhibit bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit, making them effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | Activity | Target Bacteria |

|---|---|---|

| This compound | Antibacterial | MRSA, other Gram-positive bacteria |

| Linezolid | Antibacterial | Various Gram-positive bacteria |

| Tedizolid | Antibacterial | Skin infections caused by Gram-positive bacteria |

Anticancer Activity

Recent studies have indicated that oxazolidinone derivatives can exhibit anticancer properties. For instance, compounds structurally related to this compound have shown selective cytotoxicity against cancer cell lines. The mechanism often involves disruption of microtubule dynamics and induction of cell cycle arrest .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Protein Synthesis Inhibition : Similar to other oxazolidinones, it likely inhibits bacterial protein synthesis by binding to the ribosomal subunits.

- Antiviral Mechanisms : It may interfere with viral replication processes through direct interaction with viral proteins or host cell pathways.

- Antitumor Mechanisms : It can induce apoptosis in cancer cells and disrupt microtubule assembly.

Case Studies

- Antiviral Activity Study : A study on structurally similar compounds demonstrated significant antiviral effects against HIV in vitro, suggesting that this compound may possess similar properties.

- Antibacterial Efficacy : In a comparative study of oxazolidinones, this compound showed promising results against MRSA strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like linezolid .

- Anticancer Research : A recent investigation into oxazolidinone derivatives revealed that those with pyridine substitutions exhibited enhanced antiproliferative activity against breast cancer cell lines (MCF7), highlighting the importance of structural modifications for therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.